Bay K 8644

描述

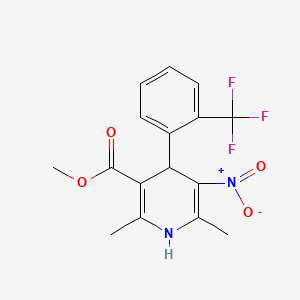

A dihydropyridine derivative, which, in contrast to NIFEDIPINE, functions as a calcium channel agonist. The compound facilitates Ca2+ influx through partially activated voltage-dependent Ca2+ channels, thereby causing vasoconstrictor and positive inotropic effects. It is used primarily as a research tool.

属性

IUPAC Name |

methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLWDHHVRRZMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017346 | |

| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71145-03-4 | |

| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71145-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-, Methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071145034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-Bay K8644 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bay K 8644 on L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay K 8644 is a potent synthetic compound belonging to the 1,4-dihydropyridine (DHP) class of molecules. Unlike most DHPs, which are known as L-type calcium channel blockers, this compound acts as a powerful agonist, enhancing calcium influx through these channels.[1][2] This unique property has established this compound as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of L-type calcium channels in various tissues, including cardiovascular and neuronal systems. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on channel gating, binding characteristics, and the experimental methodologies used for its study.

Core Mechanism of Action: Modulation of L-type Calcium Channel Gating

The primary mechanism by which this compound exerts its effects is through the profound modulation of the gating kinetics of L-type calcium channels. It achieves this by stabilizing the "mode 2" or long-opening gating pattern of the channel, leading to a significant increase in the probability of the channel being in the open state.[3] This contrasts with the typical brief openings ("mode 1") observed in the absence of the drug.

This stabilization of the open state manifests in several key electrophysiological changes:

-

Prolonged Channel Open Time: this compound dramatically increases the mean open time of single L-type calcium channels.[2]

-

Shift in Voltage-Dependence of Activation: The compound shifts the voltage-dependence of channel activation to more negative membrane potentials, meaning that channels are more likely to open at physiological resting potentials.[1]

-

Slowing of Deactivation: this compound slows the rate of channel closing, or deactivation, upon repolarization.[3]

These alterations in gating kinetics collectively lead to a substantial increase in the overall calcium current at any given membrane potential, thereby augmenting intracellular calcium concentrations.

Quantitative Data on this compound Interaction with L-type Calcium Channels

The interaction of this compound with L-type calcium channels has been extensively quantified through various experimental techniques. The following tables summarize key binding and efficacy data.

| Parameter | Value | Cell Type/Tissue | Experimental Condition | Reference |

| EC50 | 17.3 nM | Isolated field-stimulated vas deferens of the mouse | Functional assay | [4] |

| 32 nM | Guinea pig gastric myocytes (for Ba2+ currents) | Electrophysiology | [5] | |

| 14 nM | Rat tail artery strips (inhibition of FPL 64176-induced contraction) | Functional assay | [5] | |

| ~21 nM (fast component) | GH3 clonal rat pituitary cells | Electrophysiology | [6] | |

| ~74 nM (slow component) | GH3 clonal rat pituitary cells | Electrophysiology | [6] | |

| Kd | 2-3 nM | Rabbit ventricular microsomes and guinea pig brain synaptosomes | [3H]this compound radioligand binding | [7] |

| 2.9 nM | Cardiac microsomal membranes (25°C) | [3H]this compound radioligand binding | [8] | |

| 50 nM | Neonatal rat myocytes (37°C) | [3H]this compound radioligand binding | [8] | |

| Bmax | 0.8 pmol/mg protein | Rabbit ventricular membranes | [3H]this compound radioligand binding | [7] |

| 0.4 pmol/mg protein | Guinea pig brain membranes | [3H]this compound radioligand binding | [7] | |

| 337 fmol/mg protein | Cardiac microsomal membranes | [3H]this compound radioligand binding | [8] | |

| 63 fmol/mg protein | Neonatal rat myocytes | [3H]this compound radioligand binding | [8] |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is instrumental in characterizing the effects of this compound on the macroscopic and microscopic properties of L-type calcium currents.

Cell Preparation:

-

Cardiomyocytes are enzymatically isolated from ventricular tissue.

-

Neuronal cells or cell lines (e.g., GH3) are cultured on glass coverslips.

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). Tetrodotoxin (TTX) is often included to block sodium channels.

-

Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 20 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).

Voltage Clamp Protocol:

-

Establish a whole-cell recording configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a resting state.

-

Apply depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) to elicit calcium currents.

-

Record baseline currents.

-

Perfuse the cell with the external solution containing this compound at the desired concentration.

-

Repeat the voltage-step protocol to record currents in the presence of the compound.

-

Analyze changes in current amplitude, voltage-dependence of activation and inactivation, and deactivation kinetics.

Radioligand Binding Assay

This method is used to determine the affinity (Kd) and density (Bmax) of this compound binding sites on L-type calcium channels.

Membrane Preparation:

-

Homogenize tissue (e.g., cardiac or brain tissue) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in a suitable buffer.

Binding Assay Protocol:

-

Incubate the prepared membranes with varying concentrations of [3H]this compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled DHP antagonist (e.g., nifedipine).

-

Incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Signaling Pathways and Logical Relationships

The action of this compound on L-type calcium channels initiates a cascade of intracellular events. Furthermore, its effects can be modulated by other signaling pathways, notably those involving G-proteins.

Caption: Mechanism of this compound action and its modulation.

The agonist effect of this compound on L-type calcium channels can be potentiated by the activation of a pertussis toxin-sensitive G-protein.[9] This suggests a modulatory role for certain G-protein coupled receptor pathways in fine-tuning the cellular response to this compound.

Caption: Workflow for electrophysiological analysis.

Caption: Workflow for radioligand binding assay.

Conclusion

This compound remains a cornerstone tool for the study of L-type calcium channels. Its well-characterized mechanism of action, involving the stabilization of a long-opening gating mode, provides a powerful means to investigate the downstream consequences of enhanced calcium influx in a variety of cell types. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further unravel the intricate roles of L-type calcium channels in health and disease.

References

- 1. Bay K8644 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Partitioning and location of this compound, 1,4-dihydropyridine calcium channel agonist, in model and biological membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific binding of a calcium channel activator, [3H]this compound, to membranes from cardiac muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of A 1,4-dihydropyridine calcium channel activator, (-) S this compound, to cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The agonist effect of this compound on neuronal calcium channel currents is promoted by G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Bay K 8644

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of Bay K 8644, a dihydropyridine derivative widely recognized as a potent L-type calcium channel agonist. This document details its mechanism of action, binding characteristics, effects on cellular signaling, and summarizes key experimental methodologies used for its characterization.

Core Mechanism of Action

This compound is a structural analog of the L-type calcium channel blocker nifedipine but exhibits opposing pharmacological effects.[1][2][3] It functions as a positive inotropic agent by directly targeting and activating L-type voltage-gated calcium channels.[1][2] This activation leads to an increased influx of calcium ions (Ca2+) into the cell. The primary action of this compound involves altering the gating kinetics of the channel, resulting in a prolonged open time and a shift in the voltage-dependence of activation towards more negative membrane potentials.[4] This enhancement of Ca2+ current occurs without a direct, primary effect on cyclic adenosine monophosphate (cAMP) levels.[2][3]

The effects of this compound are stereospecific. The racemic mixture consists of two enantiomers with opposing activities. The (S)-(-)-enantiomer is a potent L-type Ca2+ channel agonist, responsible for the vasoconstricting and positive inotropic properties.[5][6] In contrast, the (R)-(+)-enantiomer acts as an L-type Ca2+ channel blocker, exhibiting vasodilating and negative inotropic effects, though at higher concentrations than the agonist activity of the (S)-(-)-enantiomer.[5][6][7]

Quantitative Pharmacological Data

The following tables summarize the binding affinity and potency of this compound and its enantiomers across various experimental systems.

Table 1: Binding Affinity of this compound

| Compound | Preparation | Radioligand | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| [3H]this compound | Rabbit ventricular microsomes | [3H]this compound | 2-3 | 0.8 | [8] |

| [3H]this compound | Guinea pig brain synaptosomes | [3H]this compound | 2-3 | 0.4 | [8] |

| This compound | Guinea pig synaptosomes | [3H]nitrendipine | IC50 = 2.3 | - | [9] |

| (-) this compound | Atrial myocytes | - | 4.3 | - | [4] |

Table 2: Functional Potency of this compound

| Compound | Assay | Tissue/Cell Line | Parameter | Value (nM) | Reference |

| (±)-Bay K 8644 | L-type Ca2+ channel activation | Isolated field-stimulated mouse vas deferens | EC50 | 17.3 | [10] |

| (S)-(-)-Bay K 8644 | Ba2+ current activation | - | EC50 | 32 | [11] |

| (S)-(-)-Bay K 8644 | Inhibition of FPL 64176-induced contraction | Rat tail artery strips | EC50 | 14 | [11] |

| Racemic this compound | L-type Ca2+ channel current enhancement (fast component) | GH3 clonal rat pituitary cells | ED50 | ~21 | [12] |

| Racemic this compound | L-type Ca2+ channel current enhancement (slow component) | GH3 clonal rat pituitary cells | ED50 | ~74 | [12] |

Signaling Pathways

Activation of L-type calcium channels by this compound initiates a cascade of intracellular events. The primary consequence is an elevation of intracellular Ca2+, which then acts as a second messenger to modulate various cellular processes. In certain cell types, this increase in Ca2+ can lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. For instance, in human liver cancer HepG2 cells, this compound has been shown to increase the levels of both total and phosphorylated MAPK.[13] The pharmacological effects of this compound can also be modulated by the phosphorylation state of the L-type calcium channel, which is often regulated by cAMP-dependent protein kinases.[14][15]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for the L-type calcium channel, often using [3H]nitrendipine as the radioligand.

1. Membrane Preparation:

-

Homogenize tissue (e.g., brain cortex, heart ventricles) or cultured cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]nitrendipine), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, include tubes with a high concentration of an unlabeled competitor (e.g., nifedipine).

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

-

Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of L-type Ca2+ currents in isolated cells (e.g., cardiomyocytes, neurons) to characterize the effects of this compound.

1. Cell Preparation:

-

Isolate single cells from the tissue of interest using enzymatic digestion.

-

Plate the cells on glass coverslips and allow them to adhere.

2. Recording Setup:

-

Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external solution containing a charge carrier for the Ca2+ channel (e.g., Ca2+ or Ba2+).

-

Pull recording micropipettes from borosilicate glass capillaries and fill them with an internal solution.

3. Whole-Cell Configuration:

-

Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

4. Voltage-Clamp Protocol:

-

Clamp the cell membrane potential at a holding potential where L-type Ca2+ channels are mostly closed (e.g., -80 mV).

-

Apply depolarizing voltage steps to activate the channels and record the resulting inward currents.

-

Apply this compound to the external solution and record the changes in the current amplitude, activation, and inactivation kinetics.

5. Data Analysis:

-

Measure the peak current amplitude at each voltage step before and after drug application.

-

Construct current-voltage (I-V) relationships to determine the effect of this compound on the voltage-dependence of channel activation.

-

Analyze the time course of current decay to assess the effects on channel inactivation.

-

Generate dose-response curves to determine the EC50 of this compound.

References

- 1. Bay K8644 - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. A dihydropyridine (this compound) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The molecular mode of action of the Ca agonist (-) this compound on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The optical isomers of the 1,4-dihydropyridine this compound show opposite effects on Ca channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (R)-(+)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]

- 8. Specific binding of a calcium channel activator, [3H]this compound, to membranes from cardiac muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a 1,4-dihydropyridine Ca2+ channel activator: dissociation of binding and functional effects in brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The calcium channel agonist this compound promotes the growth of human liver cancer HepG2 cells in vitro: suppression with overexpressed regucalcin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclic-AMP-dependent phosphorylation modulates the stereospecific activation of cardiac Ca channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of this compound on L-type calcium current from newborn rat cardiomyocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Bay K 8644: A Technical Guide to its Positive Inotropic Action in Cardiac Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay K 8644, a dihydropyridine derivative, is a potent positive inotropic agent that acts as a specific L-type calcium channel agonist in cardiac muscle.[1][2] Unlike its structural analogs, such as nifedipine, which are calcium channel antagonists, this compound enhances myocardial contractility by increasing the influx of calcium into cardiomyocytes during depolarization.[2][3] This technical guide provides an in-depth analysis of the mechanism of action, quantitative effects, and experimental protocols related to the positive inotropic properties of this compound. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals in the field of cardiac pharmacology.

Core Mechanism of Action: L-Type Calcium Channel Agonism

The primary mechanism underlying the positive inotropic effect of this compound is its direct interaction with and activation of L-type calcium channels (LTCCs) in the sarcolemma of cardiac muscle cells.[1][2] This action leads to an increased probability of channel opening and a prolonged mean open time, resulting in an enhanced influx of calcium ions (Ca²⁺) into the cell during the plateau phase of the cardiac action potential.[4]

The increased intracellular Ca²⁺ concentration enhances the amount of Ca²⁺ available to bind to the sarcoplasmic reticulum (SR) ryanodine receptors, triggering a larger release of Ca²⁺ from the SR in a process known as calcium-induced calcium release (CICR).[5] This amplified release of Ca²⁺ from the SR leads to a greater binding of Ca²⁺ to troponin C on the myofilaments, ultimately resulting in a stronger force of contraction (positive inotropy).[6]

The effects of this compound are highly dependent on the membrane potential, with its agonistic properties being more pronounced at more hyperpolarized potentials.[7][8] Furthermore, the compound exhibits stereoselectivity, with the (-)-enantiomer being a potent Ca²⁺ channel agonist, while the (+)-enantiomer acts as a Ca²⁺ channel antagonist.[9][10]

Quantitative Data on the Effects of this compound

The positive inotropic and electrophysiological effects of this compound have been quantified in various cardiac preparations. The following tables summarize key quantitative data from published studies.

Table 1: Dose-Response Effects of this compound on Cardiac Contractility

| Preparation | Parameter | Concentration | Effect | Citation |

| Guinea pig atria | Twitch Tension | Not specified | Increase | [1] |

| Guinea pig papillary muscle | Inotropic Response | 1 x 10⁻⁶ mol/l | Significant increase in maximal response to dihydroouabain | [11] |

| Human papillary muscle | Inotropic Response | Not specified | Concentration-dependent positive inotropic response | [11] |

| Conscious dogs | +dP/dt | 2, 4, 8, 20 µg/kg/min (IV) | Dose-related increases | [12] |

| Isolated perfused guinea pig heart | Inotropic Action | From 10⁻⁹ mol/liter | Positive inotropic effect | [2] |

| Rat ventricular strips | Inotropic Effect | 3 x 10⁻⁷ - 1 x 10⁻⁶ M | Maximal effective concentrations | [13] |

Table 2: Effects of this compound on L-Type Calcium Current (ICa-L)

| Preparation | Concentration | Effect on ICa-L | Additional Observations | Citation |

| Newborn rat ventricular cardiomyocytes (2-day-old) | 10⁻⁶ M | 127 ± 4% increase in density | 10-mV hyperpolarizing shift of peak current | [14] |

| Newborn rat ventricular cardiomyocytes (7-day-old) | 10⁻⁶ M | 103 ± 5% increase in density | 10-mV hyperpolarizing shift of peak current | [14] |

| Cultured rat dorsal root ganglion neurons | 5 µM | Potentiation of sustained current | Effect promoted by G-protein activation | [15] |

| Rat ventricular myocytes | 300 nM | Maximal activation (KA = 33 nM) | Strongly reduced inhibitory potency of felodipine | [16] |

| GH3 clonal rat pituitary cells | Racemic | ED₅₀ (fast component) ≈ 21 nM, ED₅₀ (slow component) ≈ 74 nM | Revealed two components of ICa-L | [17] |

| Atrial myocytes | 1 to 30 nM | Dose-dependent increase in peak current | Linear shift of current activation by ~23 mV to more negative potentials | [18] |

Table 3: Effects of this compound on Cardiac Action Potential

| Preparation | Effect on Action Potential Duration (APD) | Additional Observations | Citation |

| Calf ventricular muscle and Purkinje fibers | Increase | Effects occluded by 1 µM nisoldipine | [1] |

| Cardiac myocytes | Lengthens APD and promotes Early Afterdepolarizations (EADs) | Increases the window ICa-L and shifts activation/inactivation curves to more negative voltages | [19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline typical experimental protocols used to investigate the positive inotropic effects of this compound.

Isolated Cardiac Tissue Preparations

-

Objective: To measure the effect of this compound on the contractility of isolated cardiac muscle.

-

Tissues: Guinea pig or human papillary muscles, or guinea pig atria are commonly used.[1][11]

-

Procedure:

-

Tissues are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ at a constant temperature (e.g., 37°C).

-

One end of the muscle is fixed, and the other is attached to a force-displacement transducer to record isometric or isotonic contractions.

-

The muscle is electrically stimulated at a constant frequency (e.g., 1 Hz).[13]

-

After a stabilization period, a cumulative concentration-response curve for this compound is generated by adding increasing concentrations of the drug to the organ bath.

-

Contractile parameters such as peak tension, rate of tension development (+dT/dt), and time to peak tension are recorded and analyzed.

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the effect of this compound on L-type calcium currents in isolated cardiomyocytes.

-

Cell Preparation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig).[14][16]

-

Procedure:

-

The whole-cell patch-clamp technique is employed to control the membrane potential of a single cardiomyocyte and record ionic currents.

-

The extracellular solution contains a charge carrier for the calcium channel (e.g., Ca²⁺ or Ba²⁺) and blockers for other ionic currents (e.g., Na⁺ and K⁺ channels) to isolate the L-type Ca²⁺ current.

-

The intracellular (pipette) solution contains a suitable buffer and ions to maintain the cell's integrity.

-

The cell is held at a specific holding potential (e.g., -40 mV or -60 mV), and depolarizing voltage steps are applied to elicit ICa-L.[7]

-

This compound is applied to the cell via the perfusion system, and changes in the amplitude, kinetics, and voltage-dependence of ICa-L are recorded and analyzed.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in a Cardiomyocyte

Caption: Signaling pathway of this compound leading to positive inotropy.

Experimental Workflow for Assessing Inotropic Effect

Caption: Workflow for evaluating the inotropic effects of this compound.

Logical Relationship of this compound's Electrophysiological Effects

Caption: Logical flow of this compound's effects on cardiac electrophysiology.

Conclusion

This compound serves as a critical pharmacological tool for investigating the role of L-type calcium channels in cardiac function and as a prototype for the development of calcium channel agonists. Its potent positive inotropic effect is a direct consequence of its ability to enhance Ca²⁺ influx through these channels, thereby amplifying the calcium-induced calcium release mechanism and increasing myofilament activation. The detailed quantitative data, experimental protocols, and visual diagrams presented in this guide offer a comprehensive resource for researchers and scientists in the field, facilitating further exploration into the therapeutic and arrhythmogenic potential of L-type calcium channel modulation in the heart.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Calcium agonism, a new mechanism for positive inotropy. Hemodynamic effects and mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of cardiac calcium channel current and contractile activity by the dihydropyridine this compound is voltage-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound modifies Ca2+ cross signaling between DHP and ryanodine receptors in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. L-Type Ca2+ Channel Responses to this compound in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voltage-dependent modulation of Ca channel current in heart cells by Bay K8644 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Opposing actions of the enantiomers of BAY-K-8644 on calcium currents and ACTH secretion in clonal pituitary corticotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Opposing actions of this compound enantiomers on calcium current, prolactin secretion, and synthesis in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Positive inotropic effects of the calcium channel activator this compound on guinea-pig and human isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Positive inotropic actions of the calcium channel stimulator, this compound, in awake, unsedated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The positive inotropic action of the nifedipine analogue, this compound, in guinea-pig and rat isolated cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound on L-type calcium current from newborn rat cardiomyocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The agonist effect of this compound on neuronal calcium channel currents is promoted by G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The molecular mode of action of the Ca agonist (-) this compound on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanisms and Determinants of Ultralong Action Potential Duration and Slow Rate-Dependence in Cardiac Myocytes | PLOS One [journals.plos.org]

Structural Symbiosis and Functional Dichotomy: A Technical Guide to Bay K 8644 and Nifedipine Interaction with L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate structural relationship between the L-type calcium channel (LTCC) agonist, Bay K 8644, and the canonical antagonist, nifedipine. Despite their remarkably similar 1,4-dihydropyridine (DHP) core structures, these molecules elicit diametrically opposed physiological responses, a phenomenon rooted in subtle stereochemical differences that dictate their interaction with the LTCC. This guide provides a comprehensive overview of their mechanism of action, binding kinetics, and the experimental methodologies used to elucidate these properties.

Introduction: The Dihydropyridine Paradox

This compound and nifedipine are archetypal modulators of L-type calcium channels, voltage-gated ion channels crucial for calcium influx in response to membrane depolarization in various tissues.[1] Nifedipine, a widely used therapeutic agent, is a potent vasodilator that functions by blocking calcium entry into smooth muscle cells, leading to relaxation and a subsequent decrease in blood pressure.[2] Conversely, this compound acts as a channel activator, promoting a state of prolonged channel opening and thereby increasing calcium influx.[3] This guide delves into the molecular underpinnings of this functional duality, providing a detailed examination of their shared structural framework and the subtle distinctions that govern their opposing actions.

Chemical Structures: A Tale of Two Enantiomers

At the heart of their shared identity lies the 1,4-dihydropyridine ring. However, the chirality at the C4 position of this ring system is a critical determinant of their pharmacological activity. This compound is a racemic mixture, with the (S)-enantiomer acting as a potent agonist and the (R)-enantiomer exhibiting antagonist properties. Nifedipine, on the other hand, is achiral.

-

Nifedipine: 3,5-dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

-

This compound: methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-3-pyridinecarboxylate

The key structural difference lies in the substituent at the 4-phenyl ring: a nitro group in nifedipine versus a trifluoromethyl group in this compound, and the ester substituents at the 3 and 5 positions of the dihydropyridine ring.[4]

Mechanism of Action: A Shared Binding Site, Opposing Effects

Both this compound and nifedipine bind to a specific receptor site on the α1 subunit of the L-type calcium channel.[1] This binding site is located at the interface between homologous domains III and IV, involving key amino acid residues in the transmembrane segments IIIS5, IIIS6, and IVS6.[1][5]

Nifedipine (Antagonist): Nifedipine is believed to stabilize the closed or inactivated state of the calcium channel.[6] By binding to the channel, it allosterically inhibits the conformational changes necessary for channel opening upon membrane depolarization, thereby reducing the influx of calcium ions.

This compound (Agonist): In contrast, the (S)-enantiomer of this compound promotes the open state of the channel. It is thought to bind to the channel and favor a conformation that prolongs the mean open time of the channel, leading to an enhanced and sustained influx of calcium.[7]

The opposing effects of these structurally similar molecules are attributed to the different interactions of their respective substituents with the amino acid residues lining the binding pocket. Molecular modeling studies suggest that the orientation of the ester groups and the nature of the substituent on the 4-phenyl ring influence the conformational state of the channel upon binding.[8][9]

Quantitative Data on Binding and Function

The following tables summarize key quantitative data for this compound and nifedipine from various in vitro studies. It is important to note that experimental conditions such as tissue type, temperature, and radioligand used can influence these values.

| Compound | Preparation | Radioligand | K_d / K_i (nM) | Reference |

| This compound | Brain and PC12 cell membranes | [³H]nitrendipine | 4.5 (K_i) | [10] |

| Mouse brain | [³H]nitrendipine | 7.0 (K_i) | [11] | |

| Nifedipine | Guinea pig ventricular myocardium | [³H]nitrendipine | 0.260 (K_d) | [12] |

Table 1: Comparative Binding Affinities to the Dihydropyridine Receptor

| Compound | Cell Type / Tissue | Parameter | Value (nM) | Reference |

| This compound | Cardiac myocytes (guinea pig) | K_D (from dose-response) | 4.3 | [7] |

| Nifedipine | Frog atrial fibers | IC₅₀ (for I_si block) | 200 | [13] |

Table 2: Functional Potency on L-type Calcium Currents

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity of unlabeled ligands, such as this compound and nifedipine, by measuring their ability to displace a radiolabeled dihydropyridine from the L-type calcium channel receptor.

Objective: To determine the inhibitory constant (K_i) of a test compound.

Materials:

-

Membrane preparation from a tissue or cell line expressing L-type calcium channels (e.g., rat brain, cardiac myocytes, or HEK293 cells transfected with the CaV1.2 channel).

-

Radiolabeled dihydropyridine (e.g., [³H]nitrendipine or --INVALID-LINK---PN200-110).

-

Unlabeled test compound (this compound or nifedipine).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and a constant amount of membrane protein.

-

Total and Non-specific Binding: Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of an unlabeled dihydropyridine).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The K_i value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of L-type calcium currents in isolated cells to assess the functional effects of this compound and nifedipine.

Objective: To measure the potentiation (EC₅₀) or inhibition (IC₅₀) of L-type calcium currents by a test compound.

Materials:

-

Isolated cells (e.g., ventricular myocytes, smooth muscle cells, or HEK293 cells expressing CaV1.2).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for patch pipettes.

-

Extracellular (bath) solution containing a charge carrier for the calcium channel (e.g., Ca²⁺ or Ba²⁺) and blockers for other ion channels (e.g., Na⁺ and K⁺ channels).

-

Intracellular (pipette) solution with a Cs⁺-based internal solution to block K⁺ currents and a Ca²⁺ buffer (e.g., EGTA).

-

Test compounds (this compound or nifedipine) dissolved in the extracellular solution.

Procedure:

-

Cell Preparation: Plate isolated cells in a recording chamber on the stage of an inverted microscope.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).

-

Current Recording: Apply depolarizing voltage steps (e.g., to 0 mV or +10 mV) to activate the L-type calcium channels and record the resulting inward current.

-

Drug Application: Perfuse the recording chamber with the extracellular solution containing the test compound at various concentrations.

-

Data Acquisition: Record the calcium currents in the presence of different concentrations of the test compound.

-

Data Analysis: Measure the peak current amplitude at each concentration. Plot the normalized current response against the logarithm of the drug concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.

Visualizations

Caption: Opposing modulation of L-type calcium channel by nifedipine and this compound.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

The structural relationship between this compound and nifedipine offers a compelling case study in the principles of medicinal chemistry and pharmacology. Their shared 1,4-dihydropyridine scaffold provides a foundation for high-affinity binding to the L-type calcium channel, while subtle modifications to their peripheral substituents dictate a profound functional divergence. A thorough understanding of these structure-activity relationships, gleaned through the quantitative and qualitative experimental approaches detailed in this guide, is paramount for the rational design of novel and more selective calcium channel modulators for a range of therapeutic applications.

References

- 1. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium-channel drugs: structure-function relationships and selectivity of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bay K8644 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular determinants of high affinity dihydropyridine binding in L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Action of nifedipine or BAY K8644 is dependent on calcium channel state in single smooth muscle cells from rabbit ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The molecular mode of action of the Ca agonist (-) this compound on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Homology model of dihydropyridine receptor: implications for L-type Ca(2+) channel modulation by agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Calcium channel 'agonist' this compound inhibits calcium antagonist binding to brain and PC12 cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The behavioral effects of the calcium agonist this compound in the mouse: antagonism by the calcium antagonist nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BindingDB PrimarySearch_ki [bindingdb.org]

- 13. researchgate.net [researchgate.net]

The Dichotomous Nature of Bay K 8644 Enantiomers: A Technical Guide to Their Opposing Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay K 8644, a dihydropyridine derivative, is a fascinating pharmacological tool renowned for its potent and stereoselective modulation of L-type voltage-gated calcium channels (L-VGCCs). While the racemic mixture of this compound exhibits a complex, mixed agonist-antagonist profile, its individual enantiomers display strikingly opposite biological activities. The (S)-(-)-enantiomer acts as a powerful L-VGCC agonist, promoting channel opening and increasing calcium influx. Conversely, the (R)-(+)-enantiomer functions as an L-VGCC antagonist, inhibiting calcium entry. This stark dichotomy in their pharmacological effects makes the this compound enantiomers invaluable for dissecting the physiological and pathological roles of L-type calcium channels and for the development of novel therapeutics targeting these channels.

This in-depth technical guide provides a comprehensive overview of the opposing biological activities of this compound enantiomers. It summarizes key quantitative data, details the experimental protocols used to characterize their actions, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The contrasting effects of the this compound enantiomers are clearly demonstrated by their differing potencies in functional and binding assays. The following tables summarize the key quantitative data for the agonist activity of (S)-(-)-Bay K 8644 and the antagonist activity of (R)-(+)-Bay K 8644.

| (S)-(-)-Bay K 8644 (Agonist Activity) | |

| Parameter | Value |

| EC50 (Ba2+ currents) | 32 nM[1] |

| Kd (cardiac membranes) | 2.9 nM[2] |

| (R)-(+)-Bay K 8644 (Antagonist Activity) | |

| Parameter | Value |

| IC50 (Ba2+ currents) | 975 nM[1] |

Experimental Protocols

The characterization of the this compound enantiomers relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for three key experimental approaches.

Whole-Cell Voltage Clamp Electrophysiology

This technique is used to directly measure the effects of the this compound enantiomers on the ion currents flowing through L-type calcium channels in isolated cells.

Objective: To determine the EC50 of (S)-(-)-Bay K 8644 for potentiation of L-type calcium currents and the IC50 of (R)-(+)-Bay K 8644 for inhibition of these currents.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulator

-

Borosilicate glass capillaries for patch pipettes

-

Cell culture of a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, or primary cardiomyocytes)

-

Extracellular (bath) solution: 135 mM NaCl, 5.4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)

-

Intracellular (pipette) solution: 120 mM Cs-methanesulfonate, 20 mM CsCl, 10 mM HEPES, 10 mM EGTA, 5 mM Mg-ATP, 0.3 mM Na-GTP (pH 7.2 with CsOH)

-

(S)-(-)-Bay K 8644 and (R)-(+)-Bay K 8644 stock solutions in DMSO

Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Plate cells on glass coverslips and mount on the microscope stage. Perfuse with extracellular solution.

-

Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (gigaseal) with the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the channels are in a closed state.

-

Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit L-type calcium currents. Record the resulting currents.

-

For agonist studies, perfuse the cell with increasing concentrations of (S)-(-)-Bay K 8644 and repeat the voltage-step protocol at each concentration.

-

For antagonist studies, first apply a concentration of an L-type channel agonist (e.g., a low concentration of (S)-(-)-Bay K 8644) to elicit a stable baseline current. Then, co-perfuse with increasing concentrations of (R)-(+)-Bay K 8644 and record the inhibition of the current.

-

Analyze the data by plotting the peak current amplitude against the drug concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of the this compound enantiomers to the dihydropyridine binding site on the L-type calcium channel.

Objective: To determine the Kd of radiolabeled (S)-(-)-[3H]this compound.

Materials:

-

Cell membranes prepared from a tissue or cell line rich in L-type calcium channels (e.g., rat cardiac ventricles or transfected HEK293 cells).

-

Radiolabeled ligand: (S)-(-)-[3H]this compound.

-

Unlabeled ("cold") (S)-(-)-Bay K 8644 for competition studies.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Vacuum filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Saturation Binding: In a series of tubes, incubate a fixed amount of membrane protein (e.g., 50-100 µg) with increasing concentrations of (S)-(-)-[3H]this compound. For each concentration, prepare a parallel tube containing an excess of unlabeled (S)-(-)-Bay K 8644 to determine non-specific binding.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. The filters will trap the membrane-bound radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of radioligand. Fit the data to a saturation binding curve to determine the Kd (the concentration of radioligand at which 50% of the receptors are occupied) and the Bmax (the maximum number of binding sites).

Aortic Ring Contraction Assay

This is a functional assay to assess the physiological effects of the this compound enantiomers on smooth muscle contractility.

Objective: To demonstrate the vasoconstrictor effect of (S)-(-)-Bay K 8644 and the vasodilatory effect of (R)-(+)-Bay K 8644.

Materials:

-

Isolated tissue bath system with force transducers.

-

Rat thoracic aorta.

-

Krebs-Henseleit solution: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose.

-

(S)-(-)-Bay K 8644 and (R)-(+)-Bay K 8644 stock solutions in DMSO.

-

A vasoconstrictor agent (e.g., phenylephrine or KCl) for antagonist studies.

Procedure:

-

Euthanize a rat and carefully dissect the thoracic aorta. Place it in ice-cold Krebs-Henseleit solution.

-

Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

-

Mount the aortic rings in the isolated tissue baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.

-

Agonist Assay: Add cumulative concentrations of (S)-(-)-Bay K 8644 to the bath and record the resulting increase in tension (contraction).

-

Antagonist Assay: Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine). Once a stable contraction is achieved, add cumulative concentrations of (R)-(+)-Bay K 8644 and record the resulting decrease in tension (relaxation).

-

Data Analysis: Express the contractile responses as a percentage of the maximum response to a standard agonist (e.g., KCl). Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Plot the responses against the drug concentration to generate dose-response curves.

Signaling Pathways and Experimental Workflows

The opposing actions of the this compound enantiomers stem from their differential modulation of L-type calcium channel activity, which in turn influences a multitude of downstream signaling pathways.

Signaling Pathway of L-type Calcium Channel Modulation

The following diagram illustrates the central role of L-type calcium channels in cellular signaling and how the this compound enantiomers exert their opposing effects.

Experimental Workflow for Characterizing this compound Enantiomers

The logical flow of experiments to characterize the opposing activities of the this compound enantiomers is depicted in the following diagram.

Downstream Signaling: L-type Calcium Channel, MAPK/ERK, and CREB

Activation of L-type calcium channels by (S)-(-)-Bay K 8644 can trigger the MAPK/ERK signaling cascade, leading to the phosphorylation of the transcription factor CREB and subsequent changes in gene expression.

Conclusion

The enantiomers of this compound provide a powerful demonstration of stereoselectivity in drug action. Their opposing effects on L-type calcium channels—agonist activity for the (S)-(-)-enantiomer and antagonist activity for the (R)-(+)-enantiomer—have been instrumental in advancing our understanding of calcium channel function and its role in cellular signaling. The detailed experimental protocols and signaling pathways outlined in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of modulating L-type calcium channels with precision. The continued study of these and similar stereoselective compounds holds great promise for the development of more targeted and effective treatments for a wide range of cardiovascular and neurological disorders.

References

The Agonist Bay K 8644: A Technical Guide to Interrogating Calcium Channel Gating Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay K 8644, a dihydropyridine derivative, serves as a powerful pharmacological tool for the detailed investigation of L-type voltage-gated calcium channel (CaV1.x) gating kinetics. Unlike its antagonist counterparts such as nifedipine, this compound is a potent agonist, effectively "locking" the channel in a state of prolonged opening. This unique property has made it an indispensable molecule in the field of electrophysiology, allowing researchers to dissect the intricate conformational changes that govern channel activation and inactivation. This technical guide provides an in-depth overview of the role of this compound in studying calcium channel gating, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

This compound is a structural analog of nifedipine and functions as an L-type calcium channel agonist.[1][2] It is widely used as a biochemical research tool to study the effects of calcium channel activation.[1] The racemic mixture of this compound contains two enantiomers with opposing effects: the (S)-(-) isomer acts as an agonist, while the (R)-(+) isomer has antagonist properties.

Mechanism of Action: Stabilizing the "Mode 2" Gating Conformation

The primary mechanism by which this compound enhances calcium influx is by promoting a distinct gating behavior known as "mode 2".[3] In the absence of the drug, L-type calcium channels exhibit brief openings (mode 1) and periods of inactivity (mode 0 or null mode).[3] this compound preferentially binds to the channel and stabilizes the long-lasting open state (mode 2), characterized by a significant increase in the channel's open probability (Po) and prolonged open times.[3] This shift in gating modality provides a larger and more sustained calcium current, facilitating detailed kinetic analysis.

Quantitative Effects of this compound on Calcium Channel Gating

The application of this compound induces several quantifiable changes in the gating properties of L-type calcium channels. These effects have been extensively documented in various cell types using electrophysiological techniques.

| Parameter | Effect of this compound | Typical Quantitative Change | Cell Type/Reference |

| Voltage-dependence of Activation | Negative shift in the current-voltage (I-V) relationship | ~23 mV shift to more negative potentials | Atrial myocytes[4] |

| Channel Open Time | Prolongation | Significantly increased mean open time | Neuronal cells |

| Deactivation Kinetics | Slowed deactivation | Appearance of a slow component of tail current | Atrial myocytes[4] |

| Inactivation Kinetics | Increased apparent rate of inactivation | Shift in the voltage dependence of inactivation to more hyperpolarized potentials | Cardiac myocytes[5] |

| EC50 for Ba2+ Current Activation | Potent activation | 32 nM for (S)-(-)-Bay K 8644 | Gastric myocytes |

| KD for Binding | High affinity | 4.3 nM | Atrial myocytes[4] |

Experimental Protocols

The study of this compound's effects on calcium channel gating primarily relies on patch-clamp electrophysiology, in both whole-cell and single-channel configurations.

Whole-Cell Voltage-Clamp Recording

This technique allows for the measurement of the macroscopic current flowing through the entire population of calcium channels on a cell's membrane.

Cell Preparation:

-

Cells expressing L-type calcium channels (e.g., primary cardiomyocytes, neurons, or heterologous expression systems like HEK-293 cells) are cultured on glass coverslips.

Solutions:

-

External (Bath) Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂ (or 10 BaCl₂ as the charge carrier to reduce calcium-dependent inactivation), 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.[6]

-

Internal (Pipette) Solution (in mM): 130 Cesium Methanesulfonate, 20 Tetraethylammonium Chloride, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.[6] Cesium and TEA are used to block potassium channels.

Voltage-Clamp Protocol:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a negative holding potential (e.g., -80 mV) to ensure channels are in a closed, resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit calcium currents.

-

Record the resulting currents in the absence (control) and presence of this compound (typically in the nanomolar to low micromolar range).

-

To study inactivation, a two-pulse protocol is often used: a conditioning prepulse to various potentials is followed by a test pulse to a fixed potential to measure the fraction of available channels.

Data Analysis:

-

Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship.

-

Fit the activation portion of the I-V curve with a Boltzmann function to determine the half-maximal activation voltage (V½) and slope factor (k).

-

Analyze the decay phase of the current to determine the time constants of inactivation.

-

Analyze tail currents upon repolarization to study deactivation kinetics.

Single-Channel Recording (Cell-Attached or Excised Patch)

This high-resolution technique allows for the observation of the gating of individual calcium channels.

Solutions:

-

Pipette Solution (containing the charge carrier, in mM): 110 BaCl₂, 10 HEPES. pH adjusted to 7.4 with TEA-OH. This compound is included in the pipette solution.

-

Bath Solution (to zero the cell's membrane potential, in mM): 140 K-Aspartate, 10 EGTA, 10 HEPES. pH adjusted to 7.4 with KOH.

Recording Protocol:

-

Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

-

Apply depolarizing voltage steps from a negative holding potential to elicit single-channel openings.

-

Record long stretches of channel activity at various potentials in the presence of this compound.

Data Analysis:

-

Generate idealized records of channel openings and closings.

-

Construct all-points amplitude histograms to determine the single-channel current amplitude.

-

Calculate the channel open probability (Po) at different voltages.

-

Analyze the dwell times in the open and closed states to determine the mean open and closed times.

Visualizing Signaling Pathways and Experimental Workflows

This compound Interaction with the L-type Calcium Channel

Caption: this compound stabilizes the long-opening "Mode 2" of the L-type calcium channel.

Experimental Workflow for Studying this compound Effects

Caption: Workflow for investigating this compound's effects on calcium channel gating.

Conclusion

This compound remains a cornerstone tool for elucidating the fundamental mechanisms of L-type calcium channel gating. Its ability to promote a long-lasting open state provides a unique window into the conformational dynamics of these critical ion channels. By employing the detailed experimental protocols and data analysis techniques outlined in this guide, researchers and drug development professionals can continue to leverage this compound to deepen our understanding of calcium channel physiology and pathology, and to aid in the discovery of novel channel modulators.

References

- 1. bsys.ch [bsys.ch]

- 2. Bay K8644 - Wikipedia [en.wikipedia.org]

- 3. This compound reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The molecular mode of action of the Ca agonist (-) this compound on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voltage-dependent modulation of cardiac calcium channel current by optical isomers of this compound: implications for channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-Type Ca2+ Channel Responses to this compound in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]

Bay K 8644: A Technical Guide to its Effects on Intracellular Calcium Concentration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bay K 8644 is a potent synthetic dihydropyridine derivative that acts as a specific and selective agonist for L-type voltage-gated calcium channels (LTCCs).[1][2] Unlike its structural analog, nifedipine (a channel antagonist), this compound enhances calcium influx by promoting a mode of channel gating characterized by prolonged open times.[3][4] This leads to a significant increase in intracellular calcium concentration ([Ca2+]i), triggering a variety of physiological responses in different cell types. This document provides an in-depth technical overview of the mechanism of action of this compound, its quantitative effects on [Ca2+]i, detailed experimental protocols for its study, and its influence on key signaling pathways.

Core Mechanism of Action

This compound exerts its effects by binding directly to the α1 subunit of the L-type calcium channel.[1][5] This binding event does not open a closed channel but rather modifies its gating kinetics. Specifically, it stabilizes the channel in a state that favors longer and more frequent openings in response to membrane depolarization.[3][4]

The primary consequences of this action are:

-

Increased Channel Open Probability: The channel spends more time in the open state, allowing for greater ion flow.

-

Prolonged Open Time: The duration of individual channel opening events is extended.[3]

-

Shift in Voltage Dependence: this compound shifts the voltage-dependence of channel activation to more negative membrane potentials, meaning the channels can open with weaker depolarizations.[2][4]

This enhanced influx of extracellular Ca2+ directly elevates the cytosolic calcium concentration, which then acts as a second messenger to initiate various cellular processes, including muscle contraction, neurotransmitter release, and gene expression.[6]

Caption: Primary mechanism of this compound action on L-type calcium channels.

Quantitative Data Presentation

The potency and effect of this compound vary depending on the specific isomer, cell type, and experimental conditions. The racemic mixture (±)-Bay K 8644 is commonly used, although its enantiomers can have opposing effects.[7]

Table 1: Potency of this compound in Various Systems

| Parameter | Value | Cell/Tissue Type | Comments | Reference(s) |

| EC50 | 17.3 nM | Mouse vas deferens | L-type Ca2+ channel activation. | [3][8][9] |

| EC50 | 12.8 nM | Human umbilical artery | Dose-dependent elevation of tone. | [5] |

| EC50 | 32 nM | Gastric myocytes (guinea pig) | Activation of Ba2+ currents (I_Ba) by (S)-(-)-enantiomer. | [7] |

| EC50 (fast) | ~21 nM | GH3 clonal rat pituitary cells | Racemic this compound enhancement of the fast component of L-current. | [10] |

| EC50 (slow) | ~74 nM | GH3 clonal rat pituitary cells | Racemic this compound enhancement of the slow component of L-current. | [10] |

| KD | 4.3 nM | Atrial myocytes | Determined from the slow component of tail current. | [4] |

| IC50 | 1.8 nM | Human umbilical artery microsomes | Competitive displacement of [3H]nitrendipine binding. | [5] |

Table 2: Observed Effects of this compound at Specific Concentrations

| Concentration | Effect | Cell/Tissue Type | Experimental Details | Reference(s) |

| 100 nM | Increased Ca2+ spark frequency by 466±90% | Ferret ventricular myocytes | Measured at rest using confocal microscopy with fluo-3. | [11] |

| 1 µM | Increased L-type calcium current density | Newborn rat ventricular cardiomyocytes | Treatment in 2-day-old cultured cells. | [3] |

| 5 µM | Potentiated sustained Ca2+ channel current | Cultured rat dorsal root ganglion neurons | Effect promoted by intracellular GTP-γ-S. | [12] |

| 100 µM | Evoked a moderate elevation of [Ca2+]i | Primary cultures of hippocampal neurons | Monitored with Fura-2 microfluorescent imaging. | [13] |

| 10 µg/kg (in vivo) | Significantly elevated mean arterial pressure | Endotoxin-treated hypotensive rats | Single intravenous dose. | [3] |

| 10-300 nM | Reduced inhibitory potency of felodipine and verapamil; increased potency of diltiazem | Cardiac myocytes | Investigated competitive/cooperative effects. | [14] |

Modulation of Secondary Signaling Pathways

While the primary action of this compound is on the LTCC, its effects can be modulated by and can influence other signaling pathways.

-

G-Protein Involvement: In neuronal cells, the agonist effect of this compound is promoted by the activation of a pertussis toxin-sensitive G-protein. Pretreating cells with pertussis toxin can cause this compound to act as an inhibitor rather than an agonist, suggesting that the channel's state, as influenced by G-proteins, is critical for determining the drug's functional outcome.[12]

-

ERK Pathway: In models of ischemia, this compound has been shown to reverse the post-ischemic decrease in the phosphorylation of extracellular-regulated kinase (ERK1/2).[15] This neuroprotective effect was blocked by MEK inhibitors, indicating that the Ca2+ influx stimulated by this compound can activate the ERK signaling cascade.[15]

-

Calcium-Induced Calcium Release (CICR): In cardiac myocytes, this compound modifies the cross-signaling between the dihydropyridine receptors (LTCCs) and the ryanodine receptors (RyRs) on the sarcoplasmic reticulum (SR).[16] While it enhances the initial Ca2+ current (the trigger), it has been observed to surprisingly reduce the amplification factor of CICR by about 50%.[16] This suggests a complex regulatory role where this compound attenuates the Ca2+-dependent inactivation of the LTCC, thereby altering the delicate balance of Ca2+ signaling at the dyadic cleft.[16]

Caption: Signaling pathways influenced by this compound-mediated calcium influx.

Experimental Protocols

Measurement of [Ca2+]i using Fura-2 AM Ratiometric Imaging

This protocol describes a common method for measuring changes in intracellular calcium concentration in cultured cells using the fluorescent indicator Fura-2 AM.[13][17] Fura-2 is a ratiometric dye, meaning its fluorescence excitation maximum shifts from ~380 nm in the Ca2+-free state to ~340 nm when bound to Ca2+.[18][19] The ratio of fluorescence emission (~510 nm) at these two excitation wavelengths provides an accurate measure of [Ca2+]i, correcting for variations in cell thickness, dye loading, and photobleaching.[18]

Methodology:

-

Cell Preparation:

-

Plate cells on glass coverslips or multi-well imaging plates 24-48 hours prior to the experiment to allow for adherence.[20]

-

Ensure cells are healthy and at an appropriate confluency (e.g., 70-80%).

-

-

Dye Loading:

-

Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO).

-

Prepare a loading buffer (e.g., a physiological salt solution like HBSS or Tyrode's solution, buffered with HEPES).

-

Dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM.[20][21] The addition of a mild non-ionic surfactant like Pluronic F-127 (at ~0.02%) can aid in dye solubilization.

-

Remove the culture medium from the cells and wash twice with the loading buffer.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[20][21] Optimal loading time and temperature should be determined empirically for each cell type.

-

-

De-esterification:

-

Wash the cells twice with the loading buffer to remove extracellular Fura-2 AM.

-

Incubate the cells in fresh buffer for an additional 30 minutes to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active Fura-2 dye inside the cells.[17]

-

-

Imaging and Data Acquisition:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with the recording buffer.

-

Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.

-

Acquire baseline fluorescence ratios for a stable period (e.g., 2-5 minutes).

-

Apply this compound at the desired concentration via the perfusion system.

-

Record the change in the 340/380 fluorescence ratio over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) for each time point.

-

The change in this ratio is directly proportional to the change in intracellular calcium concentration.[17]

-

(Optional) Calibrate the ratio to absolute [Ca2+]i values using the Grynkiewicz equation, which requires determining the minimum (Rmin) and maximum (Rmax) ratios in the presence of calcium chelators (e.g., EGTA) and saturating calcium with an ionophore (e.g., ionomycin), respectively.

-

Caption: Experimental workflow for measuring [Ca2+]i using Fura-2 AM.

Measurement of L-type Ca2+ Channel Currents via Whole-Cell Patch Clamp

This electrophysiological technique allows for the direct measurement of ion flow through L-type calcium channels, providing a precise quantification of this compound's effect on channel activity.

Methodology:

-

Cell and Electrode Preparation:

-

Use isolated cells (e.g., ventricular myocytes, dorsal root ganglion neurons) plated at a low density.[4][12]

-

Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

The internal (pipette) solution should contain a Cs+ or K+ salt to carry the current and EGTA to buffer intracellular calcium.

-

The external (bath) solution should contain a high concentration of the charge carrier, typically Ba2+ or Sr2+ (e.g., 10-20 mM), to increase the signal and avoid Ca2+-dependent inactivation.[2] Blockers for Na+ (TTX) and K+ (TEA, 4-AP) channels are included to isolate the Ca2+ channel current.

-

-

Establishing Whole-Cell Configuration:

-

Approach a cell with the micropipette and apply slight positive pressure.

-

Upon contact, release the pressure and apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette, establishing electrical and diffusive access to the cell interior (whole-cell mode).

-

-

Voltage-Clamp Protocol and Recording:

-

Clamp the cell's membrane potential at a holding potential where most Ca2+ channels are closed (e.g., -80 mV or -90 mV).[16]

-

Apply a series of depolarizing voltage steps (e.g., from -40 mV to +50 mV in 10 mV increments) to activate the voltage-gated calcium channels.

-

Record the resulting inward currents (carried by Ba2+ or Ca2+).

-

Establish a stable baseline recording of the currents.

-

-

Drug Application and Measurement:

-

Perfuse the bath with a solution containing this compound at the desired concentration.

-

Repeat the voltage-step protocol and record the currents in the presence of the drug. This compound is expected to significantly increase the amplitude and slow the inactivation of the inward current.[16]

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step before and after drug application.

-

Construct a current-voltage (I-V) relationship plot.

-

Analyze the kinetics of current activation and inactivation to determine the effects of this compound on channel gating.[4]

-

References

- 1. Bay K8644 - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The molecular mode of action of the Ca agonist (-) this compound on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]